molecular formula C5H7NO B3051398 Pentanenitrile, 5-oxo- CAS No. 3350-74-1

Pentanenitrile, 5-oxo-

Cat. No. B3051398
CAS RN: 3350-74-1
M. Wt: 97.12 g/mol
InChI Key: FNEARBHZFXEPFD-UHFFFAOYSA-N
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Description

Pentanenitrile, also known as valeronitrile or butyl cyanide, is a nitrile with the formula C4H9CN . It is a colorless liquid with a molar mass of 83.134 g·mol−1 . It is insoluble in water but soluble in benzene, acetone, and ether .


Synthesis Analysis

Pentanenitrile can be produced by heating 1-chlorobutane with sodium cyanide in dimethyl sulfoxide . This reaction takes about 20 minutes, keeping the temperature below 160°C . The yield is about 93% . Another way to get the substance is by heating valeraldehyde with hydroxylamine .


Molecular Structure Analysis

The molecular structure of Pentanenitrile is flexible and can adopt a number of different conformers . These conformers are called anti-anti (30%), anti-gauche (46%), gauche-anti, gauche-gauche-cis, and gauche-gauche-trans .


Physical And Chemical Properties Analysis

Pentanenitrile has a boiling point of 414 K and a melting point of 176.92 K . It has a critical point of 610.3 K at 35.80 bar . The refractive index (nD) is 1.3949 .

Scientific Research Applications

Synthesis and Reactivity

  • Metal-Free Oxidative Alkylarylation of Alkenes: A novel metal-free oxidative 1,2-alkylarylation of unactivated alkenes with α-C(sp(3))-H bonds of acetonitriles, including the synthesis of 5-oxo-pentanenitriles, was developed. This method proceeds via the C(sp(3))-H oxidative coupling with the C-C double bond and 1,2-aryl migration, providing a new approach to acyclic molecules (Yang Li et al., 2015).
  • Visible-Light-Induced Difunctionalization of Alkenes: A process for visible-light-induced difunctionalization of alkenes with α-C(sp3)–H bonds of nitriles was described, leading to the construction of various 5-oxo-pentanenitriles. This protocol involves functionalization of C(sp3)–H bond and radical addition/intramolecular 1,2-aryl migration processes (Qiao-Lin Wang et al., 2018).

Chemical Synthesis and Properties

  • Creation of New Compounds: Pentanenitrile was used in the reaction with PCl3 followed by the addition of water to obtain a new compound, C5H15NO6P2, which exists as a zwitterion and demonstrates interesting hydrogen bonding in its crystal structure (V. Bon et al., 2008).
  • Functionalized Phosphorus Ylides Synthesis: 3-Oxo-2-phenyl-butanenitrile or 3-oxo-2-phenyl-pentanenitrile was used with dialkyl acetylenedicarboxylates and triphenylphosphine to produce highly-functionalized salt-free ylides (I. Yavari et al., 2004).

Industrial Applications

  • Corrosion Inhibition: A study evaluated the impact of various compounds including (E)-3-oxo-2-(m-toyldiazenyl) pentanenitrile on the corrosion of SS 316L in hydrochloric acid. This research contributes to the understanding of organic compounds as corrosion inhibitors (A. Fouda, 2017).

Mechanism of Action

Target of Action

Pentanenitrile, 5-oxo-, also known as valeronitrile or butyl cyanide, is a nitrile compound . Its primary target is cytochrome P450 , a family of enzymes that play a key role in the metabolism of drugs and other substances in the body .

Mode of Action

Pentanenitrile, 5-oxo- produces its action by the liberation of cyanide by cytochrome P450 . This interaction with its target leads to the production of cyanide, a potent inhibitor of cellular respiration.

Biochemical Pathways

The cyanide produced by Pentanenitrile, 5-oxo- interferes with the normal functioning of the electron transport chain in the mitochondria, a crucial biochemical pathway for energy production in cells . This interference disrupts the normal energy production processes in the cell, leading to a range of downstream effects.

Pharmacokinetics

The cyanide produced by Pentanenitrile, 5-oxo- is detoxified in the body and excreted in urine as thiocyanate . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by factors such as the dose administered and the individual’s metabolic rate.

Result of Action

The liberation of cyanide by Pentanenitrile, 5-oxo- can lead to cyanide toxicity , which can have severe molecular and cellular effects. Symptoms of cyanide toxicity can include headache, dizziness, shortness of breath, and vomiting, among others .

Safety and Hazards

Pentanenitrile is labeled as a danger according to GHS labeling . It has hazard statements H226, H301, H302 . Precautionary measures include P210, P233, P240, P241, P242, P243, P264, P270, P280, P301+P310, P301+P312, P303+P361+P353, P321, P330, P370+P378, P403+P235, P405, P501 .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Pentanenitrile, 5-oxo- are not well-documented. Nitriles in general are known to participate in various biochemical reactions. They can act as electrophiles, accepting electrons from other molecules, or as nucleophiles, donating electrons. This makes them versatile participants in many types of biochemical reactions .

Cellular Effects

The specific cellular effects of Pentanenitrile, 5-oxo- are not well-known. It’s worth noting that nitriles can be toxic to cells. For example, another nitrile, Pentanenitrile, is known to be toxic to animals, producing its action by the liberation of cyanide by cytochrome P450 .

Molecular Mechanism

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

Transport and Distribution

The transport and distribution of Pentanenitrile, 5-oxo- within cells and tissues are not well-documented. The transport of a compound can significantly impact its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Pentanenitrile, 5-oxo- is not well-known. The localization of a compound can significantly impact its activity and function .

properties

IUPAC Name

5-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEARBHZFXEPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467136
Record name Pentanenitrile, 5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3350-74-1
Record name Pentanenitrile, 5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxopentanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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